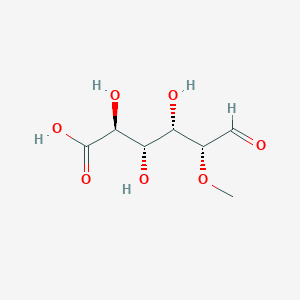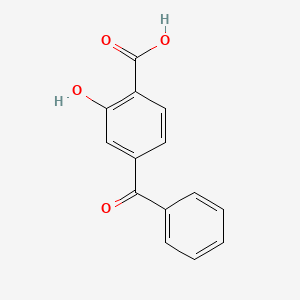
Diethylaminoethyl stearamide phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylaminoethyl stearamide phosphate is a bioactive chemical compound with the molecular formula C24H53N2O5P and a molecular weight of 480.671 . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its solid powder form and high purity, typically greater than 98% .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethylaminoethyl stearamide phosphate involves the reaction of stearic acid with diethylaminoethylamine, followed by phosphorylation. The reaction typically occurs under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Stearic Acid Activation: Stearic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The activated stearic acid reacts with diethylaminoethylamine to form the intermediate diethylaminoethyl stearamide.
Phosphorylation: The intermediate is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, reaction time, and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Diethylaminoethyl stearamide phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Diethylaminoethyl stearamide phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in gene transfer systems and as a component in cell culture media.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Diethylaminoethyl stearamide phosphate involves its interaction with molecular targets and pathways within cells. The compound can act as a gene transfer agent by forming complexes with nucleic acids, facilitating their entry into cells via endocytosis. Additionally, it can modulate cellular processes by interacting with specific receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylaminoethyl cellulose: Used in chromatography and gene transfer systems.
Diethylaminoethyl dextran: Employed in gene transfection and as a stabilizer in various formulations.
Diethylaminoethyl methacrylate: Utilized in the synthesis of polymers and as a component in drug delivery systems
Uniqueness
Diethylaminoethyl stearamide phosphate is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in dimethyl sulfoxide (DMSO) and stability under various conditions. Its ability to form stable complexes with nucleic acids and its bioactive nature make it particularly valuable in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
68133-34-6 |
|---|---|
Molekularformel |
C24H52N2O4P+ |
Molekulargewicht |
463.7 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]octadecanamide;dihydroxy(oxo)phosphanium |
InChI |
InChI=1S/C24H50N2O.HO3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3;1-4(2)3/h4-23H2,1-3H3,(H,25,27);(H-,1,2,3)/p+1 |
InChI-Schlüssel |
VMOSDYMJWXNFJY-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[NH+](CC)CC.OP(=O)(O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC.O[P+](=O)O |
| 68133-34-6 | |
Verwandte CAS-Nummern |
16889-14-8 (Parent) |
Synonyme |
stearamidoethyl diethylamine stearamidoethyl diethylamine hydrobromide stearamidoethyl diethylamine phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-methyl-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-2-furancarboxamide](/img/structure/B1196026.png)
![(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one](/img/structure/B1196027.png)

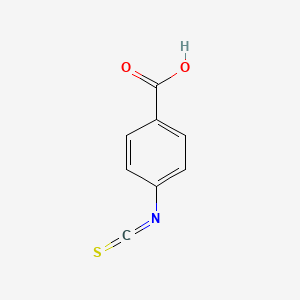
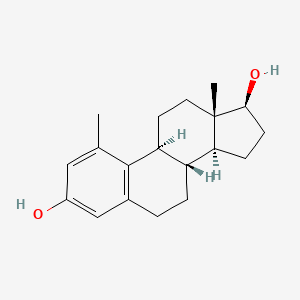
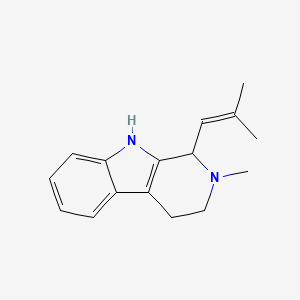
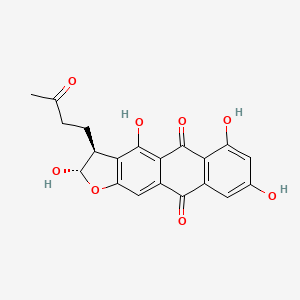
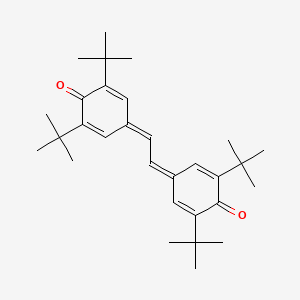
![[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate](/img/structure/B1196039.png)
![(6R,7R)-6-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1196040.png)
